molecular formula C27H46O2 B1202066 Cholesterin-beta-epoxid CAS No. 4025-59-6

Cholesterin-beta-epoxid

Katalognummer: B1202066
CAS-Nummer: 4025-59-6
Molekulargewicht: 402.7 g/mol
InChI-Schlüssel: PRYIJAGAEJZDBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cholesterol beta-epoxide, also known as cholestenone, is a naturally occurring compound found in the body and is a major component of the cholesterol metabolism pathway. It is synthesized from cholesterol by the enzyme cholesterol oxidase and is a precursor to many other metabolites, including bile acids, steroid hormones, and vitamin D. Cholesterol beta-epoxide has been studied extensively for its role in cholesterol metabolism and its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Anwendungen in der Medikamentenverabreichung

Auf Cholesterin basierende Verbindungen, einschließlich Cholesterin-beta-epoxid, wurden ausgiebig auf ihr Potenzial in der Medikamentenverabreichung untersucht {svg_1}. Die einzigartigen Eigenschaften dieser Verbindungen, wie ihre Fähigkeit, stabile Komplexe mit Medikamenten zu bilden, machen sie zu idealen Kandidaten für die Verbesserung der Bioverfügbarkeit und therapeutischen Wirksamkeit verschiedener Medikamente {svg_2}.

Anwendungen in der Biobildgebung

This compound und andere Cholesterinderivate wurden in Bioimaging-Anwendungen eingesetzt {svg_3}. Diese Verbindungen können in Zellmembranen eingebaut werden, wodurch Forscher die Bewegung dieser Membranen in Echtzeit visualisieren und verfolgen können {svg_4}.

Antikrebs-, antimikrobielle und antioxidative Verbindungen

Auf Cholesterin basierende Verbindungen haben vielversprechende Ergebnisse bei der Entwicklung neuer Antikrebs-, antimikrobieller und antioxidativer Wirkstoffe gezeigt {svg_5}. So haben bestimmte Cholesterinderivate eine signifikante zytotoxische Aktivität gegen verschiedene Krebszelllinien gezeigt {svg_6}.

Auf Cholesterin basierende Flüssigkristalle

This compound und andere Cholesterinderivate wurden verwendet, um auf Cholesterin basierende Flüssigkristalle zu bilden {svg_7}. Diese Flüssigkristalle haben potenzielle Anwendungen in einer Vielzahl von Bereichen, darunter Optoelektronik und Sensortechnologie {svg_8}.

Auf Cholesterin basierende Gelbildner

Auf Cholesterin basierende Verbindungen können auch als Gelbildner wirken, Substanzen, die in bestimmten Lösungsmitteln eine Gelbildung induzieren können {svg_9}. Diese Eigenschaft hat potenzielle Anwendungen bei der Entwicklung neuer Materialien und Technologien {svg_10}.

Rolle bei der Lipidperoxidation

This compound spielt eine Rolle bei der Lipidperoxidation, einer Art von oxidativen Radikalenschäden in biologischen Systemen {svg_11}. Das Verständnis dieses Prozesses ist entscheidend für die Untersuchung verschiedener pathologischer Zustände, einschließlich Arteriosklerose, Herz-Kreislauf-Erkrankungen, neurologischer Störungen und Krebs {svg_12}.

Wirkmechanismus

Target of Action

The primary target of Cholesterol beta-epoxide is the cholesterol-5,6-epoxide hydrolase (ChEH) enzyme . This enzyme is very selective for the cholesterol-5,6-epoxide diastereoisomers .

Mode of Action

Cholesterol beta-epoxide interacts with its target, the cholesterol-5,6-epoxide hydrolase, by undergoing a process called stereoselective hydration . This process transforms the cholesterol beta-epoxide into cholestane-3beta,5alpha,6beta-triol .

Biochemical Pathways

Cholesterol beta-epoxide is an oxysterol, a type of molecule produced as an oxidation product of cholesterol . It can be produced from cholesterol through several mechanisms, including reactive oxygen species, lipoperoxidation, and cytochrome P450 enzymes . The production of cholesterol beta-epoxide is part of the larger cholesterol metabolic pathway, which includes the biosynthesis of cholesterol, its conversion into various metabolites, and its eventual use in the body .

Pharmacokinetics

It is known that cholesterol, from which cholesterol beta-epoxide is derived, is synthesized by all mammalian cells and transported through the circulation in lipoprotein particles .

Result of Action

The transformation of Cholesterol beta-epoxide into cholestane-3beta,5alpha,6beta-triol by the cholesterol-5,6-epoxide hydrolase enzyme is a key step in the metabolism of cholesterol . This process is part of the body’s efforts to maintain cholesterol homeostasis, preventing the over-accumulation and abnormal deposition of cholesterol .

Biochemische Analyse

Biochemical Properties

Cholesterol beta-epoxide plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and cellular signaling. It interacts with several enzymes and proteins, including cholesterol-5,6-epoxide hydrolase (ChEH), which catalyzes the hydration of cholesterol beta-epoxide to cholestane-3β,5α,6β-triol . This interaction is crucial for maintaining cellular cholesterol homeostasis and preventing the accumulation of potentially toxic oxysterols. Additionally, cholesterol beta-epoxide can undergo further enzymatic modifications, leading to the formation of bioactive compounds such as dendrogenins .

Cellular Effects

Cholesterol beta-epoxide exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, cholesterol beta-epoxide can induce cytotoxic and apoptotic effects in neurons and other cell types by disrupting cellular ion homeostasis and increasing oxidative stress . It also affects the exocytosis process in cultured PC12 cells and neurons, leading to altered neurotransmitter release . These effects highlight the compound’s potential role in neurodegenerative diseases and other pathological conditions.

Molecular Mechanism

At the molecular level, cholesterol beta-epoxide exerts its effects through various mechanisms. It can bind to and inhibit specific enzymes, such as cholesterol-5,6-epoxide hydrolase, thereby modulating the levels of its metabolic products . The compound’s epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential mutagenic and carcinogenic effects . Additionally, cholesterol beta-epoxide can activate or inhibit transcription factors, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholesterol beta-epoxide can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to cholesterol beta-epoxide has been shown to cause sustained alterations in cellular function, including chronic oxidative stress and inflammation . These temporal effects are important considerations for in vitro and in vivo studies investigating the compound’s biological activity.

Dosage Effects in Animal Models

The effects of cholesterol beta-epoxide in animal models are dose-dependent. At low doses, the compound may exert protective effects by modulating lipid metabolism and reducing oxidative stress . At higher doses, cholesterol beta-epoxide can induce toxic effects, including liver damage, atherosclerosis, and neurodegeneration . These dose-dependent effects highlight the importance of carefully controlling the dosage in experimental studies to avoid adverse outcomes.

Metabolic Pathways

Cholesterol beta-epoxide is involved in several metabolic pathways, primarily related to cholesterol metabolism. It is produced from cholesterol through the action of cytochrome P450 enzymes and reactive oxygen species . The compound can be further metabolized by cholesterol-5,6-epoxide hydrolase to form cholestane-3β,5α,6β-triol . This metabolic pathway is crucial for maintaining cellular cholesterol homeostasis and preventing the accumulation of toxic oxysterols.

Transport and Distribution

Within cells and tissues, cholesterol beta-epoxide is transported and distributed through various mechanisms. It can be incorporated into lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), which facilitate its transport in the bloodstream . Additionally, cholesterol beta-epoxide can interact with specific transport proteins and receptors, influencing its cellular uptake and distribution . These interactions are essential for regulating the compound’s localization and accumulation within different tissues.

Subcellular Localization

Cholesterol beta-epoxide is localized in various subcellular compartments, including the endoplasmic reticulum (ER) and nuclear envelope . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is important for its activity and function, as it allows cholesterol beta-epoxide to interact with specific enzymes and proteins involved in cholesterol metabolism and cellular signaling.

Eigenschaften

IUPAC Name

2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYIJAGAEJZDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4025-59-6
Record name NSC148940
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesterol beta-epoxide
Reactant of Route 2
Cholesterol beta-epoxide
Reactant of Route 3
Cholesterol beta-epoxide
Reactant of Route 4
Cholesterol beta-epoxide
Reactant of Route 5
Cholesterol beta-epoxide
Reactant of Route 6
Cholesterol beta-epoxide
Customer
Q & A

Q1: What is the relationship between Cholesterol beta-epoxide and breast cancer risk?

A: Research suggests a potential link between Cholesterol beta-epoxide and the histological progression of benign breast disease (BBD). Studies have found progressively increasing concentrations of Cholesterol beta-epoxide in breast fluid alongside the progression from normal epithelium to hyperplasia without atypia, and further to atypical hyperplasia. [] This suggests a possible association between Cholesterol beta-epoxide and the development of proliferative BBD. [] Additionally, Cholesterol beta-epoxide levels in breast fluid are reduced for a period following childbirth or lactation cessation. [] This implies that the cumulative exposure to this potentially carcinogenic substance may be lower in parous women, potentially contributing to the observed reduction in breast cancer risk associated with parity. []

Q2: How do levels of Cholesterol beta-epoxide in breast fluid compare to levels in serum, and what factors influence these levels?

A: Studies show that Cholesterol beta-epoxide levels in breast fluid are not correlated with serum cholesterol levels. [] This suggests that local production and metabolism of Cholesterol beta-epoxide within the breast may be more relevant than systemic levels. Interestingly, breast fluid levels of Cholesterol beta-epoxide are influenced by factors like age, race, and lactation status. [] Levels are higher in older women, white women, and those who smoke, while being lower in lactating women, those who have given birth, or those who have recently breastfed. [, ]

Q3: What is known about the carcinogenicity of Cholesterol beta-epoxide?

A: While Cholesterol beta-epoxide is considered a potential carcinogen due to its presence in breast fluid and association with BBD, a study in rats found no tumorigenic activity in the mammary gland when administered at high doses. [] This suggests that further research is needed to determine the definitive role of Cholesterol beta-epoxide in breast cancer development, considering potential differences in species susceptibility and metabolic pathways.

Q4: What is the mechanism behind the formation of Cholesterol beta-epoxide?

A: Evidence suggests that Cholesterol beta-epoxide formation may be linked to lipid peroxidation. [] Research shows that feeding rabbits a cholesterol-rich diet leads to elevated levels of Cholesterol beta-epoxide, along with other cholesterol epoxides and cholestanetriol, in both plasma and liver. [] This increase in 5,6-oxygenated cholestanols, particularly the beta-epoxide, under conditions of elevated cholesterol intake, points towards a potential role of lipid peroxidation in its formation. []

Q5: How is Cholesterol beta-epoxide metabolized?

A: Studies using rabbit aortic endothelial cells indicate that Cholesterol beta-epoxide is rapidly metabolized into 3β,5α,6β-cholestane triol, which is then further metabolized into an ester-type product. [] The cholestane triol readily exits the cells, while a portion remains and undergoes further esterification. [] This metabolic pathway highlights the potential for downstream metabolites of Cholesterol beta-epoxide to exert biological effects within cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.